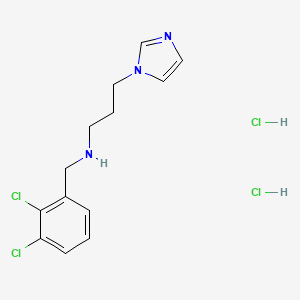
1-(2-adamantyl)-4-(4-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-adamantyl)-4-(4-methylphenyl)piperazine, also known as MDA-19, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It was first synthesized in 2004 by researchers at the University of Mississippi and has since been the subject of numerous scientific studies.
Mechanism of Action
1-(2-adamantyl)-4-(4-methylphenyl)piperazine acts as a selective agonist of the cannabinoid receptor CB2, which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects, making 1-(2-adamantyl)-4-(4-methylphenyl)piperazine a promising candidate for the treatment of inflammatory and autoimmune diseases. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system, but its effects on this receptor are less well understood.
Biochemical and Physiological Effects:
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting the survival of neurons. It has also been shown to reduce the proliferation of cancer cells in vitro and in animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it is a selective CB2 agonist, which allows researchers to study the specific effects of CB2 activation without the confounding effects of CB1 activation. However, one limitation of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine is that it has relatively low potency compared to other synthetic cannabinoids, which may limit its usefulness in certain experimental contexts.
Future Directions
There are several potential future directions for research on 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential as a treatment for inflammatory and autoimmune diseases, as it has been shown to have anti-inflammatory effects in various animal models. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of 1-(2-adamantyl)-4-(4-methylphenyl)piperazine involves several steps, starting with the reaction of adamantane with 4-methylbenzyl chloride to form 1-(2-adamantyl)-4-methylbenzene. This intermediate is then reacted with piperazine in the presence of a palladium catalyst to form 1-(2-adamantyl)-4-(4-methylphenyl)piperazine. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
1-(2-adamantyl)-4-(4-methylphenyl)piperazine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. 1-(2-adamantyl)-4-(4-methylphenyl)piperazine has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the rewarding effects of opioids and cocaine in animal models.
properties
IUPAC Name |
1-(2-adamantyl)-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2/c1-15-2-4-20(5-3-15)22-6-8-23(9-7-22)21-18-11-16-10-17(13-18)14-19(21)12-16/h2-5,16-19,21H,6-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQDMWKNUYRICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414093 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-({[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B5973231.png)
![7-(cyclohexylmethyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5973236.png)
![3,5-dimethoxy-N-({1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973242.png)

![1-(4-ethyl-1-piperazinyl)-3-(3-{[methyl(1H-pyrazol-5-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5973266.png)
![N-(imino{[(4-methylphenyl)sulfonyl]amino}methyl)-3-phenylacrylamide](/img/structure/B5973276.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-7-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5973281.png)
![N-[4-(1-cyanocyclopentyl)phenyl]nicotinamide](/img/structure/B5973294.png)
![N-[4-(benzoylamino)-3-bromophenyl]-1-benzofuran-2-carboxamide](/img/structure/B5973300.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B5973305.png)
![3-methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzamide](/img/structure/B5973326.png)
![3-ethyl-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-5-methyl-N-(tetrahydro-2-furanylmethyl)-4-isoxazolecarboxamide](/img/structure/B5973333.png)
![1-[4-({[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}methyl)phenyl]-2-imidazolidinone](/img/structure/B5973337.png)
![2-[4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5973345.png)